N-(DIBENZO[B,D]FURAN-3-YL)-4-(2-OXO-1-PYRROLIDINYL)BENZENESULFONAMIDE
Beschreibung
N-(DIBENZO[B,D]FURAN-3-YL)-4-(2-OXO-1-PYRROLIDINYL)BENZENESULFONAMIDE is a complex organic compound that features a dibenzofuran core, a pyrrolidinone moiety, and a benzenesulfonamide group
Eigenschaften
Molekularformel |
C22H18N2O4S |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
N-dibenzofuran-3-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H18N2O4S/c25-22-6-3-13-24(22)16-8-10-17(11-9-16)29(26,27)23-15-7-12-19-18-4-1-2-5-20(18)28-21(19)14-15/h1-2,4-5,7-12,14,23H,3,6,13H2 |
InChI-Schlüssel |
RETHIGOXQPQYEO-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Kanonische SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIBENZO[B,D]FURAN-3-YL)-4-(2-OXO-1-PYRROLIDINYL)BENZENESULFONAMIDE typically involves multiple steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives or via the oxidation of benzofuran derivatives.
Introduction of Pyrrolidinone Moiety: The pyrrolidinone group is often introduced through a reaction involving pyrrolidinone and an appropriate electrophile.
Sulfonamide Formation:
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-(DIBENZO[B,D]FURAN-3-YL)-4-(2-OXO-1-PYRROLIDINYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions such as halogenation and nitration.
Nucleophilic Substitution: The sulfonamide group can be involved in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidinone moiety.
Common Reagents and Conditions
Halogenation: Halogens (e.g., chlorine, bromine) and Lewis acids (e.g., AlCl3) are commonly used.
Nitration: Nitric acid and sulfuric acid are typical reagents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, halogenation typically yields halogenated derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
N-(DIBENZO[B,D]FURAN-3-YL)-4-(2-OXO-1-PYRROLIDINYL)BENZENESULFONAMIDE has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(DIBENZO[B,D]FURAN-3-YL)-4-(2-OXO-1-PYRROLIDINYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: Shares the dibenzofuran core but lacks the pyrrolidinone and sulfonamide groups.
Dibenzo[b,d]thiophene: Similar structure but contains a sulfur atom instead of an oxygen atom in the furan ring.
Carbazole: Contains a nitrogen atom in the central ring, differing from the oxygen in dibenzofuran.
Uniqueness
N-(DIBENZO[B,D]FURAN-3-YL)-4-(2-OXO-1-PYRROLIDINYL)BENZENESULFONAMIDE is unique due to its combination of the dibenzofuran core, pyrrolidinone moiety, and sulfonamide group,
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
